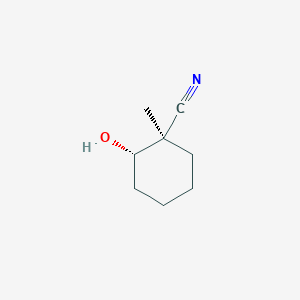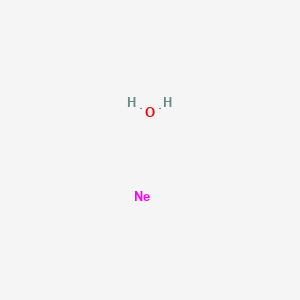
Neon-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neon-water clathrate hydrate is a compound formed under high-pressure and low-temperature conditions Clathrate hydrates are crystalline water-based solids physically resembling ice, in which small non-polar molecules, such as neon, are trapped inside “cages” of hydrogen-bonded water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Neon-water clathrate hydrate can be synthesized by exposing water ice to neon gas at high pressures (350–480 MPa) and low temperatures (around -30°C) . The neon gas molecules become trapped within the cavities of the water ice lattice, forming the clathrate hydrate structure.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound clathrate hydrates due to the extreme conditions required for their formation
Chemical Reactions Analysis
Types of Reactions
Neon-water clathrate hydrates do not undergo typical chemical reactions such as oxidation, reduction, or substitution due to the inert nature of neon. The formation of the clathrate hydrate itself is a physical process rather than a chemical reaction.
Common Reagents and Conditions
The primary reagents for forming this compound clathrate hydrates are neon gas and water ice. The conditions required include high pressure and low temperature to stabilize the clathrate structure.
Major Products Formed
The major product formed is the this compound clathrate hydrate itself, with neon gas molecules encapsulated within the water ice lattice.
Scientific Research Applications
Chemistry: Studying the properties of clathrate hydrates can provide insights into the behavior of gases under extreme conditions.
Biology: Understanding clathrate hydrates can help in studying the preservation of biological samples at low temperatures.
Industry: Exploring the use of clathrate hydrates for gas storage and transportation.
Mechanism of Action
The formation of neon-water clathrate hydrates involves the physical encapsulation of neon gas molecules within the cavities of the water ice lattice. This process is driven by the high pressure and low temperature conditions that stabilize the clathrate structure. The molecular targets are the water molecules forming the hydrogen-bonded lattice, which creates the cavities for neon encapsulation.
Comparison with Similar Compounds
Similar Compounds
- Argon-water clathrate hydrate
- Krypton-water clathrate hydrate
- Xenon-water clathrate hydrate
Uniqueness
Neon-water clathrate hydrate is unique due to the small size and low polarizability of neon atoms, which result in a more stable clathrate structure compared to those formed with larger noble gases like xenon. The high ionization potential of neon also makes it less reactive, contributing to the stability of the clathrate hydrate.
Properties
CAS No. |
213474-04-5 |
|---|---|
Molecular Formula |
H2NeO |
Molecular Weight |
38.195 g/mol |
IUPAC Name |
neon;hydrate |
InChI |
InChI=1S/Ne.H2O/h;1H2 |
InChI Key |
XWFZTBBODIZSOO-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ne] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


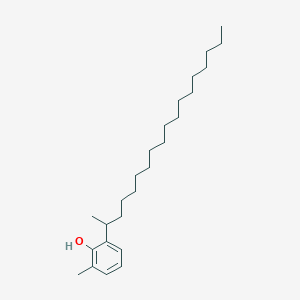
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

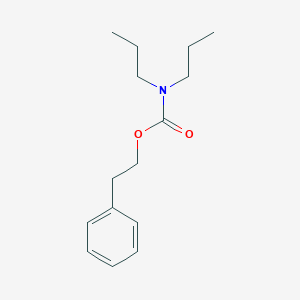
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
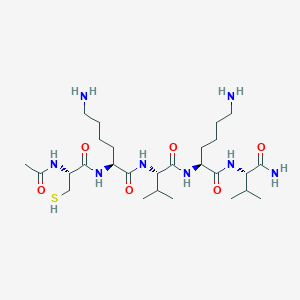
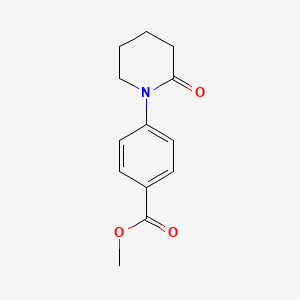
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
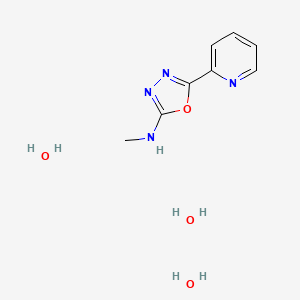
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
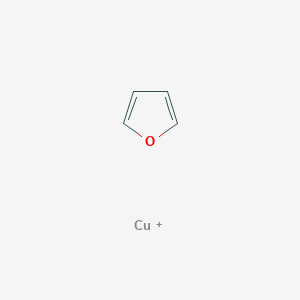
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)

